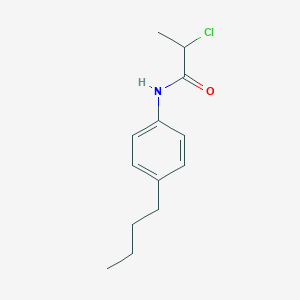

N-(4-butylphenyl)-2-chloropropanamide

Description

N-(4-Butylphenyl)-2-chloropropanamide is an amide derivative characterized by a 4-butylphenyl group attached to a 2-chloropropanamide moiety. Such compounds are often synthesized via Schotten-Baumann or carbodiimide-mediated reactions, as seen in related amides .

Properties

IUPAC Name |

N-(4-butylphenyl)-2-chloropropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-3-4-5-11-6-8-12(9-7-11)15-13(16)10(2)14/h6-10H,3-5H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGLSRJNOYDWDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Alkyl vs. Halogenated Phenyl Groups

- N-(4-Bromophenyl)-2-chloropropanamide (CAS 21262-08-8) Structure: Substitutes the butyl group with a bromine atom at the para position. However, the absence of the butyl group reduces steric bulk, which may affect receptor interactions . Applications: Likely used as a pharmaceutical intermediate due to halogenated aromaticity, which is common in bioactive molecules .

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

- Structure : Combines an isobutylphenyl group (ibuprofen-derived) with a 3-chlorophenethyl amine.

- Properties : The isobutyl group contributes to anti-inflammatory activity (as in ibuprofen), while the chlorine atom enhances metabolic stability. NMR data confirm steric effects from the branched alkyl chain .

- Synthesis : Schotten-Baumann reaction under mild conditions, yielding high purity .

Amide Chain Variations

- N-(4-Butylphenyl)-2-chloroacetamide (CAS 1527-62-4) Structure: Shorter acetamide chain (2 carbons) vs. propanamide (3 carbons). The chloroacetamide group is more electrophilic, increasing reactivity but possibly reducing stability .

N-(2-Benzoylphenyl)-2-chloropropanamide (CAS 730950-05-7)

- Structure : Benzoyl substitution adds aromaticity and molecular weight (287.74 g/mol vs. ~240 g/mol for the target compound).

- Properties : Higher boiling point (503°C) and density (1.3 g/cm³) due to increased π-π stacking and molecular rigidity. The benzoyl group may improve UV absorption for analytical detection .

Functional Group Modifications

- N-(4-Chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide

- Structure : Hydroxyl group at the ortho position and dimethylpropanamide.

- Properties : The hydroxyl group enables hydrogen bonding, improving aqueous solubility (PSA = 52.82 Ų) but reducing logP (3.68 vs. ~4.5 for butylphenyl analogs). This trade-off impacts bioavailability .

Q & A

Q. How can computational chemistry enhance the compound’s pharmacokinetic profile?

- Answer :

- ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions.

- Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to improve solubility or reduce first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.